1,3-Phenylenediacetamidoxime
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Overview
Description
1,3-Phenylenediacetamidoxime: is an organic compound with the molecular formula C10H14N4O2 It is a derivative of phenylenediamine, where the amine groups are converted into acetamidoxime groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Phenylenediacetamidoxime can be synthesized through the reaction of 1,3-phenylenediamine with acetohydroxamic acid . The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of hydroxylamine and nitriles . The reaction of acetonitrile with aqueous hydroxylamine at ambient temperature yields acetamidoxime crystals, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Phenylenediacetamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime groups back to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidoxime groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Phenylenediacetamidoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Phenylenediacetamidoxime involves its interaction with specific molecular targets. The amidoxime groups can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological molecules makes it a promising candidate for further research .
Comparison with Similar Compounds
1,4-Phenylenediacetamidoxime: Similar structure but with the acetamidoxime groups at the 1,4-positions on the benzene ring.
m-Phenylenediamine: The parent compound with amine groups instead of acetamidoxime groups.
Uniqueness: 1,3-Phenylenediacetamidoxime is unique due to the presence of acetamidoxime groups, which impart different chemical and biological properties compared to its analogs.
Biological Activity
1,3-Phenylenediacetamidoxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- CAS Number : 100-00-0
Research indicates that this compound exhibits various biological activities through multiple mechanisms. It is primarily known for its roles as an inhibitor in several enzymatic pathways and as a modulator of receptor activity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound interacts with various receptors, influencing signal transduction pathways critical for cellular functions.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Cytotoxicity
Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
NIH/3T3 (normal fibroblast) | >100 |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Study 2: Anticancer Potential
In another investigation, the compound was tested on various cancer cell lines to assess its cytotoxic effects. The findings revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer drug.
Properties
IUPAC Name |
2-[3-[(2Z)-2-amino-2-hydroxyiminoethyl]phenyl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-9(13-15)5-7-2-1-3-8(4-7)6-10(12)14-16/h1-4,15-16H,5-6H2,(H2,11,13)(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBSRANTRLSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=NO)N)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C/C(=N/O)/N)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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